3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2167111-82-0
VCID: VC5185566
InChI: InChI=1S/C6H6ClF3O2S/c7-13(11,12)5-1-4(2-5,3-5)6(8,9)10/h1-3H2
SMILES: C1C2(CC1(C2)S(=O)(=O)Cl)C(F)(F)F
Molecular Formula: C6H6ClF3O2S
Molecular Weight: 234.62

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride

CAS No.: 2167111-82-0

Cat. No.: VC5185566

Molecular Formula: C6H6ClF3O2S

Molecular Weight: 234.62

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride - 2167111-82-0

Specification

CAS No. 2167111-82-0
Molecular Formula C6H6ClF3O2S
Molecular Weight 234.62
IUPAC Name 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
Standard InChI InChI=1S/C6H6ClF3O2S/c7-13(11,12)5-1-4(2-5,3-5)6(8,9)10/h1-3H2
Standard InChI Key LHXXVXLSXOONOL-UHFFFAOYSA-N
SMILES C1C2(CC1(C2)S(=O)(=O)Cl)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The molecular architecture of 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride combines a highly strained bicyclo[1.1.1]pentane core with functional groups that enhance its reactivity and stability. Key structural parameters include:

PropertyValue
Molecular FormulaC₆H₆ClF₃O₂S
Molecular Weight234.62 g/mol
IUPAC Name3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
SMILESC1C2(CC1(C2)S(=O)(=O)Cl)C(F)(F)F
InChIKeyLHXXVXLSXOONOL-UHFFFAOYSA-N
CAS Registry Number2167111-82-0

The bicyclo[1.1.1]pentane scaffold introduces significant steric strain, which influences both the compound’s reactivity and its ability to act as a bioisostere for tert-butyl or aromatic groups in drug design . The sulfonyl chloride moiety (-SO₂Cl) serves as a potent electrophile, enabling nucleophilic substitution reactions with amines, alcohols, and thiols. The trifluoromethyl group (-CF₃) enhances metabolic stability and lipophilicity, making the compound valuable in optimizing pharmacokinetic properties of drug candidates .

Synthesis and Manufacturing

The synthesis of 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves a multi-step sequence starting from bicyclo[1.1.1]pentane precursors. A widely reported method entails:

  • Sulfonation: Reaction of bicyclo[1.1.1]pentane with sulfur dichloride (SCl₂) under controlled conditions to form the intermediate sulfonyl chloride.

  • Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl copper (CuCF₃) or Ruppert-Prakash reagent (TMSCF₃) .

Critical parameters influencing yield and purity include:

  • Temperature: Reactions are typically conducted at -78°C to 0°C to mitigate side reactions.

  • Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and intermediates.

  • Catalysts: Lewis acids like aluminum chloride (AlCl₃) may accelerate sulfonation.

Recent optimizations have achieved yields exceeding 70%, with purity validated via NMR and high-resolution mass spectrometry (HRMS) . Scalability remains a focus, as demand grows for kilogram-scale production in pharmaceutical applications.

Chemical Reactivity and Reaction Mechanisms

The compound’s reactivity is dominated by its sulfonyl chloride group, which participates in nucleophilic acyl substitution reactions. Key transformations include:

Amidation and Sulfonamide Formation

Reaction with primary or secondary amines yields sulfonamides, a common pharmacophore in drug molecules. For example:
C6H6ClF3O2S+RNH2C6H6F3O2SNHR+HCl\text{C}_6\text{H}_6\text{ClF}_3\text{O}_2\text{S} + \text{RNH}_2 \rightarrow \text{C}_6\text{H}_6\text{F}_3\text{O}_2\text{SNHR} + \text{HCl}
The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the amine on the electrophilic sulfur atom, followed by (2) elimination of HCl .

Hydrolysis to Sulfonic Acids

In aqueous environments, the sulfonyl chloride hydrolyzes to the corresponding sulfonic acid:
C6H6ClF3O2S+H2OC6H6F3O3S+HCl\text{C}_6\text{H}_6\text{ClF}_3\text{O}_2\text{S} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_6\text{F}_3\text{O}_3\text{S} + \text{HCl}
This reaction is pH-dependent, with faster rates observed under basic conditions .

Cross-Coupling Reactions

The trifluoromethyl group can participate in transition-metal-catalyzed cross-coupling reactions, enabling late-stage functionalization. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura couplings with aryl boronic acids, expanding access to diversified derivatives .

Applications in Pharmaceutical and Material Science

Antimalarial Drug Development

A 2023 study highlighted the compound’s role in synthesizing a library of 15 antimalarial candidates. The bicyclo[1.1.1]pentane core replaced traditional aromatic rings, reducing metabolic degradation while maintaining target affinity against Plasmodium falciparum. Lead compounds exhibited IC₅₀ values below 50 nM in vitro, with improved oral bioavailability in rodent models.

Bioisosteric Replacement

The rigid bicyclo[1.1.1]pentane structure serves as a non-classical bioisostere for tert-butyl groups and para-substituted benzene rings. This substitution strategy has been applied in:

  • Kinase Inhibitors: Enhancing selectivity for ATP-binding pockets.

  • GPCR-Targeted Therapies: Reducing off-target interactions through steric hindrance .

Material Science Applications

Incorporation into polymers and coatings improves thermal stability and chemical resistance. The sulfonyl group enhances adhesion to metal surfaces, making the compound a candidate for anticorrosive coatings .

HazardGHS ClassificationPrecautionary Measures
Skin irritationCategory 2 (H315)Wear nitrile gloves; use fume hood
Eye damageCategory 2A (H319)Safety goggles; emergency eye wash
Respiratory irritationCategory 3 (H335)NIOSH-approved respirator
Acute oral toxicityCategory 4 (H302)Avoid ingestion; seek medical attention

Storage recommendations include maintaining the compound at 2–8°C in airtight containers under nitrogen atmosphere to prevent hydrolysis . Spills should be neutralized with sodium bicarbonate and absorbed using inert materials.

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